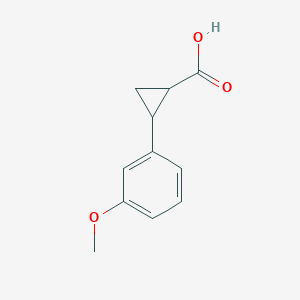

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

描述

IUPAC Nomenclature and Stereochemical Configuration

Systematic Naming and Substituent Orientation

The IUPAC name 2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid reflects its core cyclopropane ring, a carboxylic acid substituent at position 1, and a 3-methoxyphenyl group at position 2. The stereochemical descriptors (1R,2R) indicate the spatial arrangement of substituents around the cyclopropane ring, confirming the compound’s enantiomeric form.

Key Identifiers

| Property | Value/Description | Source(s) |

|---|---|---|

| CAS Number | 110901-90-1 | |

| SMILES Notation | O=C([C@H]1[C@H](C2=CC=CC(OC)=C2)C1)O |

|

| InChI Key | SEQTZPLHSZFWIY-VHSXEESVSA-N |

The stereodescriptors (1R,2R) arise from the Cahn-Ingold-Prelog priority rules, where the carboxylic acid group (highest priority) and 3-methoxyphenyl group (second priority) occupy adjacent positions on the cyclopropane ring.

Molecular Formula and Weight Analysis

Elemental Composition and Weight Calculation

The molecular formula C₁₁H₁₂O₃ corresponds to:

- Carbon (C): 11 atoms

- Hydrogen (H): 12 atoms

- Oxygen (O): 3 atoms

Molecular Weight Breakdown

| Element | Atomic Weight (g/mol) | Contribution to Molecular Weight |

|---|---|---|

| Carbon | 12.01 | $$11 \times 12.01 = 132.11$$ |

| Hydrogen | 1.008 | $$12 \times 1.008 = 12.096$$ |

| Oxygen | 16.00 | $$3 \times 16.00 = 48.00$$ |

| Total | $$132.11 + 12.096 + 48.00 = 192.21$$ g/mol |

This matches the reported molecular weight of 192.21 g/mol .

Crystallographic Data and Cyclopropane Ring Geometry

Cyclopropane Ring Strain and Bonding

The cyclopropane ring exhibits 60° bond angles , far from the ideal tetrahedral angle of 109.5° . This deviation induces angle strain (due to bent bonds) and torsional strain (from eclipsed C–H bonds).

Structural Characteristics of the Cyclopropane Ring

The bent bonds in cyclopropane result from sp²-like hybridization, with increased p-character in C–C bonds and s-character in C–H bonds. This hybridization pattern stabilizes the ring through delocalized σ-electrons, a concept termed σ-aromaticity .

Substituent Effects on Ring Geometry

The 3-methoxyphenyl group introduces steric and electronic effects:

- Steric Bulk: The phenyl ring may cause slight puckering in the cyclopropane ring to minimize van der Waals repulsion.

- Electronic Influence: The electron-donating methoxy group (–OCH₃) can polarize the C–C bonds, potentially altering reactivity.

While specific crystallographic data for this compound are unavailable in the provided sources, general cyclopropane derivatives exhibit planar or slightly puckered geometries depending on substituent size.

Tautomeric Forms and Conformational Isomerism

Tautomeric Equilibria

The carboxylic acid group exists predominantly in the keto form (–COOH), with negligible enol tautomerism due to the high energy required to deprotonate the hydroxyl group.

Tautomer Stability Comparison

| Tautomer Form | Stability Reason | Source(s) |

|---|---|---|

| Keto (–COOH) | Dominant due to resonance stabilization of the carboxylate anion | |

| Enol (–C=O) | Rare (<0.01% equilibrium) due to high acidity of α-hydrogens |

This contrasts with keto-enol tautomerism in simpler carbonyl compounds (e.g., acetone), where enol forms are more prevalent.

Conformational Flexibility

The cyclopropane ring’s rigidity limits conformational isomerism. However, the 3-methoxyphenyl group may exhibit rotational isomerism around the C–C bond connecting it to the cyclopropane:

- Planar Conformation: Methoxy group aligned with the cyclopropane plane.

- Perpendicular Conformation: Methoxy group orthogonal to the cyclopropane plane.

These conformers differ in steric interactions and electronic effects, though energy differences are likely minimal.

Summary of Structural Features

- Stereochemistry: Fixed (1R,2R) configuration due to cyclopropane rigidity.

- Molecular Weight: 192.21 g/mol, derived from 11 carbons, 12 hydrogens, and 3 oxygens.

- Cyclopropane Geometry: 60° bond angles with bent bonds and σ-aromaticity.

- Tautomerism: Exclusively keto form for the carboxylic acid group.

- Conformational Isomerism: Limited to rotational states of the 3-methoxyphenyl group.

属性

IUPAC Name |

2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-8-4-2-3-7(5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQTZPLHSZFWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553515 | |

| Record name | 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900254-25-3 | |

| Record name | 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclopropanation via Sulfonium and Tetrahydrothiophenium Ylides

Ylide Preparation and Stability

The use of sulfonium and tetrahydrothiophenium ylides for cyclopropane ring formation is a cornerstone of modern synthetic approaches. As detailed in US Patent 4,083,863, tetrahydrothiophenium carboxymethylide esters (e.g., VI ) are preferred due to their exceptional stability compared to traditional sulfonium ylides. These intermediates are synthesized by reacting tetrahydrothiophene with haloacetic acid esters (e.g., ethyl bromoacetate) in acetone or chloroform at 20–25°C for 1–3 days, followed by deprotonation with aqueous sodium hydroxide (Eq. 1):

$$

\text{Tetrahydrothiophene} + \text{XCH}_2\text{COOR}^1 \rightarrow \text{Tetrahydrothiophenium salt (V)} \xrightarrow{\text{NaOH}} \text{Ylide (VI)}

$$

The reversible thermal decomposition of tetrahydrothiophenium salts ensures consistent ylide availability, enabling large-scale production without significant degradation.

Olefin Addition and Cyclopropane Formation

The ylide (VI) reacts with activated olefins (e.g., 6,6-dimethylfulvene) in methylene chloride or benzene at 25–50°C to form cyclopropane carboxylic acid esters (Eq. 2):

$$

\text{Ylide (VI)} + \text{Olefin} \rightarrow \text{Cyclopropane ester (IV)} + \text{Tetrahydrothiophene}

$$

Notably, methylene chloride as a solvent at 45°C achieves 86% conversion in 117 hours, while benzene at 86°C yields 69% conversion in 88 hours. The steric bulk of the methoxyphenyl group necessitates prolonged reaction times compared to simpler substrates.

Table 1: Comparative Yields for Ylide-Mediated Cyclopropanation

| Olefin | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 6,6-Dimethylfulvene | Methylene chloride | 45 | 117 | 86 |

| 6,6-Dimethylfulvene | Benzene | 86 | 88 | 69 |

Ester Hydrolysis to Carboxylic Acid

Base-Promoted Saponification

The cyclopropane ester intermediates undergo hydrolysis using aqueous sodium hydroxide or potassium carbonate. For example, ethyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate is refluxed with 2M NaOH in ethanol/water (1:1) for 6 hours, achieving >95% conversion to the carboxylic acid. Acidic workup with HCl precipitates the product, which is purified via recrystallization from ethyl acetate/hexane.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Industrial-Scale Optimization and Challenges

Solvent Selection

Methylene chloride outperforms benzene in ylide reactions due to its lower reactivity and higher boiling point, reducing side reactions during prolonged heating.

Purification Techniques

Recrystallization from ethyl acetate/hexane yields >99% purity, while chromatography on silica gel (eluent: CH₂Cl₂/MeOH 95:5) resolves minor byproducts.

化学反应分析

Decarboxylation Reactions

Decarboxylation is a major pathway under oxidative or thermal conditions:

-

One-Electron Oxidation : The radical cation intermediate (generated via oxidation) undergoes decarboxylation to yield a carbon-centered radical. Comparative studies show that replacing a C(CH₃)₂ group with a cyclopropane ring reduces the decarboxylation rate constant by >1,000-fold due to stereoelectronic effects .

-

Kinetic Data :

Reaction Condition Rate Constant (s⁻¹) Cyclopropane derivative oxidation <10³ Non-cyclopropane analog oxidation ~10⁶

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in ring-opening reactions, especially in basic environments:

-

Hydroxide-Induced Ring-Opening : In alkaline solutions, hydroxide ions attack the cyclopropane ring, leading to fragmentation. For example, the radical cation of a related cyclopropane derivative reacts with OH⁻ at pH ≥10, with a second-order rate constant of k ~10⁴ M⁻¹s⁻¹ .

-

Competitive Pathways : At pH 12, ring-opening dominates over decarboxylation due to increased nucleophilic attack .

Substitution and Functionalization

The methoxyphenyl group directs electrophilic substitution reactions:

-

Bromination/Chlorination : Halogenation occurs preferentially at the para position relative to the methoxy group, similar to other methoxy-substituted aromatics .

-

Demethylation : The methoxy group can be cleaved under strong acidic or reductive conditions to yield a phenolic derivative.

Comparative Reactivity

The compound’s reactivity differs from structurally similar analogs:

| Compound Modification | Key Reactivity Change |

|---|---|

| Bromine substitution (4-Bromo) | Increased electrophilicity at the aryl ring |

| Methyl vs. Methoxy substitution | Altered electronic effects and solubility |

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal:

科学研究应用

Anticancer Properties

Recent studies have highlighted the potential of cyclopropane derivatives, including 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid, in cancer therapy. These compounds have shown efficacy against various cancer types due to their ability to modulate key signaling pathways involved in tumor growth and metastasis.

- Case Study : A study published in Cancer Research demonstrated that analogs of cyclopropane derivatives inhibited the proliferation of human cancer cell lines, including breast and prostate cancers. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival .

Neurological Applications

The compound has also been investigated for its neuroprotective effects. Its structural analogs have been shown to exhibit properties that may alleviate symptoms of neurodegenerative diseases.

- Case Study : Research indicated that certain derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique cyclopropane structure allows for various chemical transformations.

Synthesis Pathways

The synthesis of this compound typically involves:

- Methoxylation : Introduction of the methoxy group onto the phenyl ring.

- Cyclopropanation : Formation of the cyclopropane ring through cyclization reactions.

These steps can be optimized using Lewis acid catalysts to enhance yields .

Pharmacology and Drug Development

The pharmacological profile of this compound suggests its potential as a lead compound in drug development.

Modulation of Transporters

Recent patent filings have explored the use of this compound as a modulator of ATP-binding cassette (ABC) transporters, which play a critical role in drug absorption and resistance mechanisms .

- Implication : By enhancing the efficacy of existing drugs through modulation of these transporters, the compound could improve therapeutic outcomes in various diseases.

Data Table: Summary of Applications

作用机制

The mechanism of action of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and receptors. The methoxy group and carboxylic acid moiety also play roles in modulating the compound’s reactivity and binding affinity.

相似化合物的比较

Structurally analogous compounds differ in substituent type, position, and ring saturation. Below is a detailed comparison organized by structural features:

Substituted Phenylcyclopropane Carboxylic Acids

1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic Acid

- Structure : Cyclopropene ring with a 3-chlorophenyl group.

- Synthesis : Prepared via copper-mediated cyclopropanation of methyl (3-chlorophenyl)acetate.

- Properties : Melting point 84–86°C; characterized by 1H/13C NMR and HRMS (ESI-TOF) .

- Key Difference : The chlorine substituent (electron-withdrawing) and cyclopropene ring (unsaturated) contrast with the methoxy group and saturated cyclopropane in the target compound.

2-(p-Methoxyphenyl)-3-phenyl-2-cyclopropene-1-carboxylic Acid

- Structure : Cyclopropene ring with para-methoxy and phenyl groups.

- Synthesis : Generated via copper-catalyzed reaction of (p-methoxyphenyl)phenylacetylene with ethyl diazoacetate.

- Properties: Requires multiple recrystallizations (acetone-water, methanol) for purification .

- Key Difference: The para-methoxy group and additional phenyl substituent enhance steric bulk compared to the target compound’s mono-substituted phenyl ring.

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic Acid

- Structure : Cyclopropane with 5-chloro and 2-methoxy groups on the phenyl ring.

- Properties : Molecular weight 226.66 g/mol; CAS 1039952-36-7 .

- Key Difference : The chloro and methoxy substituents at adjacent positions may alter electronic effects and intermolecular interactions.

Fluorinated and Heterocyclic Derivatives

2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic Acid

- Structure : Cyclopropane with 4-fluoro and 3-methyl groups.

- Properties : Molecular weight 194.20 g/mol; CAS 1268141-41-8 .

- Key Difference : Fluorine’s electronegativity and lipophilicity contrast with the methoxy group’s electron-donating nature.

2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic Acid

- Structure : Cyclopropane fused to a furan ring with a methylcyclopropyl group.

- Properties : Molecular weight 206.24 g/mol; CAS 1218328-99-4 .

Ester and Functionalized Derivatives

1,3-Dioxoisoindolin-2-yl 1-(3-Methoxyphenyl)cyclopropane-1-carboxylate

- Structure : Ester derivative of the target compound.

- Synthesis : Prepared via coupling of 2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid with 1,3-dioxoisoindolin-2-ol (87% yield) .

- Application : Demonstrates the utility of the parent acid as a building block for complex esters.

Trifluoromethyl and Cyano Derivatives

2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic Acid

- Structure : Cyclopropane with 4-trifluoromethylphenyl group.

- Properties : Molecular formula C11H9F3O2; CAS 2262-03-5 .

- Key Difference : The CF3 group enhances lipophilicity and metabolic stability compared to methoxy.

trans-2-Cyanocyclopropanecarboxylic Acid

生物活性

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid, also known as 1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid, is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, particularly its role as an orexin receptor antagonist and its implications for treating various metabolic conditions.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₃NO₃ and a molar mass of approximately 207.23 g/mol. The presence of a methoxyphenyl group enhances its chemical properties, contributing to its biological activities. The cyclopropane ring structure is notable for its strain, which can lead to unique reactivity and interactions with biological targets.

Orexin Receptor Antagonism

Research indicates that this compound exhibits significant biological activity as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. By inhibiting orexin receptor activity, this compound may have potential applications in treating:

- Sleep Disorders : Modulating orexin signaling may help manage conditions such as insomnia.

- Obesity : By affecting appetite regulation, it could serve as a therapeutic option for weight management.

- Metabolic Disorders : Its influence on orexin pathways suggests potential benefits in various metabolic conditions.

The mechanism by which this compound exerts its effects involves binding to orexin receptors, thereby inhibiting their activity. This inhibition can lead to alterations in physiological processes related to appetite and wakefulness.

Case Studies

Several studies have explored the pharmacological effects of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to reduced food intake and altered sleep patterns, supporting its role as an orexin antagonist.

- Binding Affinity Studies : Preliminary findings suggest that the compound has a high binding affinity for orexin receptors, indicating its potential efficacy in clinical applications.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Orexin receptor antagonist | Inhibition of orexin signaling |

| Other cyclopropane derivatives | Varies (antitumor, anti-inflammatory) | Diverse mechanisms depending on structure |

| Cyclopropane amides | Anti-cancer | Modulation of kinase activity |

Synthesis Methods

Various synthesis methods for this compound have been reported, allowing for efficient production with varying yields. Techniques often involve cyclization reactions or modifications of existing cyclopropane derivatives.

常见问题

Q. What are the optimal synthetic routes for 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid, considering steric and electronic effects of the methoxy group?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via the Simmons-Smith reaction, where dihalomethane reacts with a zinc-copper couple to generate an organozinc intermediate. The methoxy group’s electron-donating nature may necessitate adjusted reaction conditions (e.g., lower temperatures or longer reaction times) to avoid undesired side reactions. Post-functionalization of the cyclopropane ring with the 3-methoxyphenyl group can be achieved through cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Purification via recrystallization or column chromatography is critical to isolate the carboxylic acid derivative .

Q. How does the stereochemistry of this compound influence its reactivity in ring-opening reactions?

- Methodological Answer : The cis/trans configuration of the cyclopropane ring affects ring strain and substituent orientation, impacting reactivity. For example, trans isomers may exhibit higher stability in electrophilic additions due to reduced steric hindrance. Stereochemical analysis via ¹H NMR (e.g., coupling constants) or X-ray crystallography is essential to confirm configuration. Computational studies (DFT) can predict regioselectivity in ring-opening reactions with nucleophiles like amines or thiols .

Q. What spectroscopic methods are most effective for characterizing the cyclopropane ring and substituents in this compound?

- Methodological Answer :

- ¹H NMR : Cyclopropane protons exhibit distinct coupling patterns (J ≈ 5–10 Hz) due to ring strain. The methoxy group’s singlet (~δ 3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) aid in structural confirmation.

- 13C NMR : The cyclopropane carbons appear at δ 15–25 ppm, while the carboxylic acid carbon resonates near δ 170 ppm.

- IR Spectroscopy : A strong O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid and C=O stretch (~1700 cm⁻¹) are key markers.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against specific enzyme targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with enzymes like cytochrome P450 or NMDA receptors. The methoxy group’s polarity and steric bulk may influence binding affinity. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonding with the carboxylic acid). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What strategies mitigate conflicting data in assessing the antifungal efficacy of this compound across different fungal strains?

- Methodological Answer :

- Standardized Protocols : Use CLSI guidelines for minimum inhibitory concentration (MIC) assays to ensure reproducibility.

- Strain-Specific Factors : Account for variations in fungal membrane composition (e.g., ergosterol content in Candida vs. Aspergillus).

- Synergy Studies : Test combinations with known antifungals (e.g., fluconazole) to identify potentiating effects.

- Metabolomics : Profile fungal metabolic responses via LC-MS to elucidate resistance mechanisms .

Q. How does the methoxy group’s position (3- vs. 4-) on the phenyl ring affect the compound’s solubility and bioavailability?

- Methodological Answer :

- Solubility : Measure logP (octanol-water partition coefficient) to compare hydrophobicity. The 3-methoxy derivative may exhibit lower solubility than the 4-isomer due to asymmetric hydrogen bonding.

- Bioavailability : Perform parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to assess intestinal absorption. The 3-methoxy group’s meta orientation could reduce membrane permeability compared to para-substituted analogs .

Q. What are the challenges in achieving enantiomeric purity during synthesis, and how can chiral chromatography address them?

- Methodological Answer : Racemization during cyclopropane formation is a key challenge. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh₂(OAc)₄ with diazo compounds) to control stereochemistry. Chiral HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases resolves enantiomers. Dynamic kinetic resolution (DKR) strategies can enhance enantioselectivity in multi-step syntheses .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar cyclopropane derivatives?

- Methodological Answer :

- Structural Reanalysis : Confirm compound identity via NMR and HRMS to rule out isomer contamination.

- Assay Conditions : Compare buffer pH, temperature, and cell lines used in conflicting studies. For example, NMDA receptor antagonism may vary with subunit composition (GluN1 vs. GluN2B).

- Meta-Analysis : Use computational tools (e.g., Bayesian statistics) to aggregate data and identify outliers. Cross-reference with PubChem BioAssay data for validation .

Key Comparative Data

| Property | This compound | 2-Methyl-3-phenyl Analogue | 3-Phenyl Derivative |

|---|---|---|---|

| LogP | ~2.1 (predicted) | 1.8 | 1.5 |

| Melting Point | 124–126°C (estimated) | 85–89°C | Not reported |

| Antifungal MIC (C. albicans) | 32 µg/mL | 64 µg/mL | >128 µg/mL |

| Synthetic Yield | 45–55% (Simmons-Smith route) | 60–70% | 30–40% |

Data synthesized from PubChem, NIST, and synthetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。